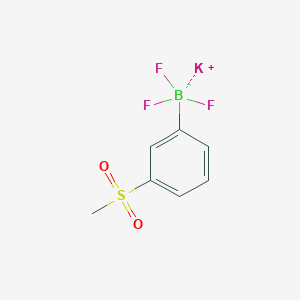
Potassium trifluoro(3-(methylsulfonyl)phenyl)borate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium trifluoro(3-(methylsulfonyl)phenyl)borate is an organoboron compound widely used in organic synthesis. It is known for its stability and versatility, making it a valuable reagent in various chemical reactions, particularly in the field of cross-coupling reactions.
準備方法
Synthetic Routes and Reaction Conditions
Potassium trifluoro(3-(methylsulfonyl)phenyl)borate can be synthesized through the reaction of 3-(methylsulfonyl)phenylboronic acid with potassium fluoride and trifluoroboric acid. The reaction typically occurs in an aqueous medium at room temperature, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions
Potassium trifluoro(3-(methylsulfonyl)phenyl)borate primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling. It can also participate in oxidation and substitution reactions.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: This reaction involves the use of palladium catalysts and bases such as potassium carbonate. The reaction is typically carried out in an organic solvent like tetrahydrofuran or dimethylformamide at elevated temperatures.
Oxidation Reactions: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Substitution Reactions: It can undergo nucleophilic substitution reactions with various nucleophiles, including amines and thiols, under mild conditions.
Major Products
The major products formed from these reactions include biaryl compounds in the case of Suzuki–Miyaura coupling, sulfonylated derivatives in oxidation reactions, and substituted phenylborates in nucleophilic substitution reactions.
科学的研究の応用
Potassium trifluoro(3-(methylsulfonyl)phenyl)borate has a wide range of applications in scientific research:
Chemistry: It is extensively used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its stability and reactivity make it a preferred reagent in various synthetic pathways.
Biology: In biological research, it is used to modify biomolecules and study their interactions. It can be employed in the synthesis of bioactive compounds and probes for imaging and diagnostic purposes.
Medicine: The compound is used in the development of new drugs and therapeutic agents. Its ability to form stable bonds with various functional groups makes it valuable in medicinal chemistry.
Industry: In the industrial sector, this compound is used in the production of materials with specific properties, such as polymers and electronic components.
作用機序
The mechanism of action of potassium trifluoro(3-(methylsulfonyl)phenyl)borate involves its role as a nucleophilic coupling partner in cross-coupling reactions The boron atom in the compound forms a complex with the palladium catalyst, facilitating the transfer of the phenyl group to the electrophilic partner
類似化合物との比較
Similar Compounds
- Potassium trifluoro(4-methylsulfonylphenyl)borate
- Potassium trifluoro(3-(methylsulfonamido)phenyl)borate
Uniqueness
Potassium trifluoro(3-(methylsulfonyl)phenyl)borate is unique due to its specific functional group arrangement, which imparts distinct reactivity and stability. Compared to similar compounds, it offers better performance in certain cross-coupling reactions and provides higher yields of the desired products.
特性
IUPAC Name |
potassium;trifluoro-(3-methylsulfonylphenyl)boranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF3O2S.K/c1-14(12,13)7-4-2-3-6(5-7)8(9,10)11;/h2-5H,1H3;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEPJKNZLXHYPDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CC=C1)S(=O)(=O)C)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF3KO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














